molecular formula C22H23N7O3 B11233765 4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11233765
M. Wt: 433.5 g/mol
InChI Key: KDABYADPSBIIFH-UHFFFAOYSA-N
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Description

4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound featuring multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The presence of various functional groups and heterocycles makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazolo[3,4-b]pyridine scaffold, followed by the introduction of the triazolo[4,3-b]pyridazine moiety. The final steps involve the functionalization of the phenyl ring with methoxy and propan-2-yloxy groups. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) under inert atmosphere .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microwave-assisted synthesis could be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine-functionalized heterocycles .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology

Biologically, the compound has shown potential as a kinase inhibitor, making it a candidate for cancer research. Its ability to inhibit specific kinases can lead to the development of targeted therapies for various cancers .

Medicine

In medicine, the compound’s kinase inhibitory properties are being explored for the treatment of diseases such as cancer and inflammatory disorders. Its ability to modulate specific signaling pathways makes it a promising therapeutic agent .

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable component in various industrial applications .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases. By binding to the ATP-binding site of the kinase, it prevents the phosphorylation of target proteins, thereby modulating various signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE apart is its combination of multiple heterocyclic rings and functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C22H23N7O3

Molecular Weight

433.5 g/mol

IUPAC Name

4-(3-methoxy-4-propan-2-yloxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C22H23N7O3/c1-12(2)32-16-6-5-14(9-17(16)31-4)15-10-20(30)24-22-21(15)13(3)26-29(22)19-8-7-18-25-23-11-28(18)27-19/h5-9,11-12,15H,10H2,1-4H3,(H,24,30)

InChI Key

KDABYADPSBIIFH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C=C3)OC(C)C)OC)C4=NN5C=NN=C5C=C4

Origin of Product

United States

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